4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649089
InChI: InChI=1S/C9H7BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-5H,1H3
SMILES: COC1=CN2C(=C(C=N2)C=O)C(=C1)Br
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC13649089

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-5H,1H3
Standard InChI Key NGSDGWYCSBMTCY-UHFFFAOYSA-N
SMILES COC1=CN2C(=C(C=N2)C=O)C(=C1)Br
Canonical SMILES COC1=CN2C(=C(C=N2)C=O)C(=C1)Br

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde, delineates its substitution pattern: a bromine atom at position 4, a methoxy group at position 6, and an aldehyde at position 3 of the fused pyrazolo-pyridine ring. Its SMILES representation, COC1=CN2C(=C(C=N2)C=O)C(=C1)Br, confirms the connectivity of these groups. The aldehyde moiety provides a reactive site for condensation or nucleophilic addition reactions, while the bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC9H7BrN2O2\text{C}_9\text{H}_7\text{BrN}_2\text{O}_2
Molecular Weight255.07 g/mol
CAS Number2068065-03-0
SMILESCOC1=CN2C(=C(C=N2)C=O)C(=C1)Br
InChI KeyNGSDGWYCSBMTCY-UHFFFAOYSA-N

The methoxy group at position 6 enhances solubility in polar solvents, which is critical for biological assays. X-ray crystallography of analogous pyrazolo[1,5-a]pyridines reveals planar ring systems with bond lengths consistent with aromatic delocalization, suggesting similar behavior in this derivative .

Synthesis and Reaction Pathways

Synthesis typically proceeds through multi-step routes starting from pyrazole or pyridine precursors. A common strategy involves:

  • Ring Construction: Condensation of aminopyrazoles with α,β-unsaturated carbonyl compounds to form the pyrazolo[1,5-a]pyridine core.

  • Functionalization: Sequential bromination and methoxylation using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) and methanol under basic conditions.

  • Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation via Vilsmeier-Haack reaction .

Recent optimizations focus on improving yield and regioselectivity. For example, palladium-catalyzed borylation has been employed to introduce bromine at position 4 with >90% selectivity . The aldehyde group’s susceptibility to oxidation necessitates inert atmospheric conditions during purification.

Medicinal Chemistry Applications

Kinase Inhibition

The compound’s planar structure enables π-π stacking interactions with kinase ATP-binding pockets. In silico docking studies predict strong binding to EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), making it a candidate for anticancer therapy .

Antimicrobial Activity

Functionalization at position 3 (aldehyde) has yielded analogs with MIC (minimum inhibitory concentration) values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom is critical for disrupting bacterial membrane integrity .

Materials Science Applications

Organic Electronics

The electron-deficient pyrazolo[1,5-a]pyridine core facilitates electron transport, enabling use as an electron-transport layer (ETL) in OLEDs. Devices incorporating this compound exhibit luminance efficiencies of 15–20 cd/A.

Fluorescent Probes

Conjugation with fluorophores at the aldehyde position produces probes with Stokes shifts >100 nm, suitable for bioimaging . Quantum yields of 0.4–0.6 have been reported in aqueous media .

Analytical Characterization

Table 2: Characterization Data

TechniqueKey FindingsSource
1H NMR^1\text{H NMR} (400 MHz, CDCl₃)δ 10.01 (s, 1H, CHO), 8.21 (d, J=2.4 Hz, 1H), 6.89 (d, J=2.4 Hz, 1H), 3.94 (s, 3H, OCH₃)
HPLCPurity >98% (C18 column, 80:20 MeOH/H₂O)
HRMSm/z 255.0698 [M+H]⁺ (calc. 255.0695)

Future Directions

Current research aims to:

  • Develop asymmetric synthesis routes to access enantiopure derivatives.

  • Explore covalent inhibition strategies leveraging the aldehyde’s reactivity.

  • Optimize OLED performance through doping with iridium complexes .

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